2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
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Overview
Description
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound with a unique structure that combines a chromenone core with a phenoxy group and a tert-butoxycarbonyl-protected glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of appropriate phenolic compounds with acetoacetic ester derivatives under acidic or basic conditions. The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.
The tert-butoxycarbonyl (Boc) protection of the glycine moiety is usually carried out using Boc anhydride in the presence of a base such as triethylamine. The final coupling of the Boc-protected glycine with the chromenone core is achieved through peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of tert-butoxycarbonyl-protected compounds .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromenone core can yield dihydrochromenone derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction can produce dihydrochromenone derivatives.
Scientific Research Applications
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core can participate in various biochemical pathways, influencing cellular processes like apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (tert-butoxycarbonyl)-L-valinate
- 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate
Uniqueness
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromenone core, phenoxy group, and Boc-protected glycine moiety allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C23H23NO7 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-phenoxychromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C23H23NO7/c1-14-21(30-15-8-6-5-7-9-15)20(26)17-11-10-16(12-18(17)28-14)29-19(25)13-24-22(27)31-23(2,3)4/h5-12H,13H2,1-4H3,(H,24,27) |
InChI Key |
PPMTZVRDARXLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CNC(=O)OC(C)(C)C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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